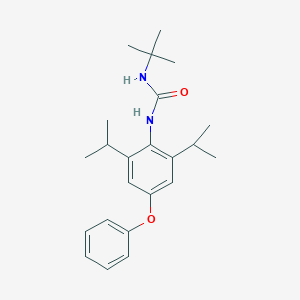

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2/c1-15(2)19-13-18(27-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(26)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIVADBOJWNAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1NC(=O)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136337-67-2 | |

| Record name | urea, N-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N'-(1,1-dimethylethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Biological Screening of Substituted Phenylurea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylurea derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile core structure is found in a variety of therapeutic agents and biologically active compounds, attributed to the urea moiety's ability to form crucial hydrogen bond interactions with biological targets.[1][2][3] This guide provides an in-depth overview of the synthesis of these valuable compounds and outlines key methodologies for their biological screening, with a focus on anticancer, antimicrobial, and enzyme inhibitory applications.

I. Synthesis of Substituted Phenylurea Derivatives

The synthesis of phenylurea derivatives can be achieved through several reliable methods. The most common approaches involve the reaction of substituted anilines with a source of the carbonyl group, such as urea, or more reactively, an isocyanate.

A. Method 1: Reaction of Aniline with Urea

A straightforward and classical method for preparing phenylureas involves the reaction of an aniline derivative with urea, often in the presence of an acid catalyst.[4][5] This method can be cost-effective but may sometimes result in the formation of the symmetrical diarylurea (carbanilide) as a significant byproduct.[5]

General Experimental Protocol: Aniline with Urea

-

A solution is prepared by dissolving the desired substituted aniline hydrochloride (1 equivalent) and urea (1.05-1.1 equivalents) in water.[5]

-

The mixture is heated to boiling under a reflux condenser for 1.5 to 2 hours.[5] During this time, the symmetrical diarylurea byproduct may begin to crystallize.[5]

-

The hot mixture is filtered by suction to remove the diarylurea byproduct.[5]

-

The filtrate is allowed to cool, promoting the crystallization of the desired substituted phenylurea.[5]

-

The phenylurea crystals are collected by filtration, washed with cold water, and dried.[5]

-

The product can be further purified by recrystallization from boiling water.[5]

B. Method 2: Reaction of Aniline with Isocyanate

The reaction between a substituted aniline and a phenyl isocyanate is a highly efficient and widely used method for synthesizing unsymmetrical diarylureas. This reaction is typically fast and clean, proceeding at room temperature.

General Experimental Protocol: Aniline with Isocyanate

-

The desired substituted aniline (1 equivalent) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).[2][6]

-

The appropriate substituted phenyl isocyanate (1 equivalent) is added to the solution.[6]

-

The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting materials.[6]

-

The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography on silica gel or recrystallization.[6]

C. Method 3: One-Pot Synthesis from Amines and Carbonyl Precursors

Modern synthetic strategies often employ one-pot procedures for efficiency. For instance, aryl isocyanates can be generated in situ from aromatic amines using reagents like bis(trichloromethyl)carbonate (BTC or triphosgene) and then reacted directly with another amine to form the final urea derivative.[2]

General Experimental Protocol: One-Pot Synthesis

-

To a solution of a substituted aromatic amine (1 equivalent) in a dry solvent like methylene dichloride, bis(trichloromethyl)carbonate (0.33 equivalents) is added.[2]

-

The mixture is stirred to form the corresponding aryl isocyanate in situ.[2]

-

A second amine (1 equivalent) is then added to the reaction mixture.[2]

-

The reaction is stirred until completion, monitored by TLC.

-

The final 1-aryl-3-phenylurea derivative is isolated and purified using standard techniques like column chromatography.[2]

II. Biological Screening of Phenylurea Derivatives

The phenylurea scaffold is a key component in compounds targeting a wide array of diseases. Below are summaries of their major biological activities, supported by quantitative data.

A. Anticancer Activity

Phenylurea derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[7][8] Their antiproliferative effects have been evaluated against numerous human cancer cell lines.

Table 1: Anticancer Activity of Selected Phenylurea Derivatives

| Compound ID/Description | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| 10a | PC3 (Prostate) | 0.19 | [7] |

| 10b | MCF-7 (Breast) | 1.66 | [7] |

| 9e | A549 (Lung) | 4.55 | [7] |

| 16j (N-3-bromoacetylamino derivative) | 8 Human Tumor Cell Lines | 0.38 - 4.07 | [9] |

| IVa (NCI-60 Panel) | Colon, Ovarian, Prostate | < 4.22 (TGI & LC₅₀) | [7] |

| 14 (Phenylurenyl Chalcone) | Huh-7 (Hepatocellular Carcinoma) | 6.42 | [10] |

| 16 (Phenylurenyl Chalcone) | Huh-7 (Hepatocellular Carcinoma) | 5.64 | [10] |

| 7i (1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea) | A549, HCT-116, PC-3 | 1.53, 1.11, 1.98 | [2] |

B. Antimicrobial Activity

The antibacterial and antifungal properties of phenylurea derivatives have also been explored. Certain derivatives show potent activity against multidrug-resistant bacterial strains and various fungal pathogens.

Table 2: Antimicrobial Activity of Selected Phenylurea Derivatives

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| 18 (Acetylenic-diphenylurea) | MRSA, VRSA | 0.5 - 2 | [11] |

| 6, 9 (Acetylenic-diphenylurea) | MRSA, VRSA | 0.5 - 2 | [11] |

| 4, 22 (Phenylurenyl Chalcone) | Escherichia coli | 25 | [10] |

| 3, 14, 29 (Phenylurenyl Chalcone) | Pseudomonas aeruginosa | 25 | [10] |

| 11, 33 (Phenylurenyl Chalcone) | Staphylococcus aureus | 25 | [10] |

| Various Phenylurenyl Chalcones | Candida albicans | 25 | [10] |

C. Enzyme Inhibitory Activity

Phenylureas are effective inhibitors of various enzymes crucial to disease pathways. Notably, they have been developed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, and other kinases.

Table 3: Enzyme Inhibitory Activity of Selected Phenylurea Derivatives

| Compound ID/Description | Target Enzyme | IC₅₀ (µM) | Reference |

| i12, i23, i24 | IDO1 | 0.1 - 0.6 | [12] |

| 25a | p38α MAPK | 0.00047 (470 pM) | [13] |

| 3u (Diphenyl urea-clubbed imine) | α-glucosidase | 2.14 | [14] |

| 3v (Diphenyl urea-clubbed imine) | α-glucosidase | 6.69 | [14] |

III. Visualizations: Workflows and Pathways

Experimental Workflow

The overall process for developing and evaluating novel phenylurea derivatives follows a logical progression from chemical synthesis to biological assessment.

Caption: General workflow from synthesis to biological evaluation.

IDO1 Inhibition Pathway

Many phenylurea derivatives have been designed as inhibitors of the enzyme IDO1, which plays a role in tumor immune evasion. By inhibiting IDO1, these compounds can help restore the anti-tumor immune response.

Caption: Phenylurea derivatives inhibiting the IDO1 pathway.

Structure-Activity Relationship (SAR) Logic

The biological activity of phenylurea derivatives is highly dependent on the nature and position of substituents on the phenyl rings. SAR studies help guide the design of more potent and selective compounds.

Caption: Simplified SAR for antiproliferative activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylurea synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Physicochemical Properties of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea. This compound, also known as diafenthiuron-urea, is a significant metabolite of the thiourea insecticide and acaricide, diafenthiuron. Understanding its physicochemical characteristics is crucial for environmental fate studies, toxicology, and the development of analytical methods for residue detection. This document details its chemical identity, solubility, and other key properties, along with the experimental methodologies for their determination.

Chemical Identity and Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are essential for predicting its behavior in biological and environmental systems.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]urea |

| Synonyms | 1-(tert-Butyl)-3-(2,6-diisopropyl-4-phenoxyphenyl)urea, Diafenthiuron-urea |

| CAS Number | 136337-67-2[1][2] |

| Molecular Formula | C23H32N2O2[1][2] |

| Molecular Weight | 368.51 g/mol [2] |

| Canonical SMILES | CC(C)C1=CC(=CC(=C1NC(=O)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 |

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | Approx. 177 °C (decomposes)[1][2] |

| Boiling Point | 437.8 ± 45.0 °C (Predicted)[2] |

| Density | 1.047 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | 14.14 ± 0.46 (Predicted)[2] |

| LogP (XLogP3) | 5.4[2] |

Table 3: Solubility Data

| Solvent | Solubility (g/L at 20-25 °C) |

| Water | 0.00006 |

| Acetone | 320 |

| n-Hexane | 9.6 |

| Methanol | 47 |

| n-Octanol | 26 |

| Toluene | 330 |

Note: Solubility data is for the parent compound, diafenthiuron, which has very similar structural characteristics and is expected to have a comparable solubility profile.

Mechanism of Formation and Biological Relevance

This compound is primarily formed through the degradation of the insecticide diafenthiuron. Diafenthiuron itself is a pro-pesticide, meaning it is converted into its active form after application. This bioactivation is a critical step in its mode of action.

The metabolic conversion is initiated by cytochrome P450 monooxygenases.[3] These enzymes, present in the target pest, catalyze the S-oxidation of the thiourea group in diafenthiuron.[4] This is followed by the elimination of sulfur, leading to the formation of a highly reactive carbodiimide intermediate. This carbodiimide is the primary toxic agent, acting as a potent inhibitor of mitochondrial respiration by binding to ATPase.[3][5]

The carbodiimide is unstable and can be further hydrolyzed to the stable and less toxic this compound. This degradation can also be initiated by photolysis in the presence of sunlight.

Experimental Protocols

Detailed and accurate determination of physicochemical properties is essential for regulatory purposes and scientific research. The following sections outline the methodologies for key experiments.

Solubility Determination

The low aqueous solubility of this compound necessitates sensitive analytical techniques for its quantification. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted approach for the analysis of this compound in various matrices.

Experimental Workflow for Solubility Determination

Protocol:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to the solvent of interest (e.g., water, buffer at a specific pH). The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is centrifuged at high speed to pellet the undissolved solid.

-

Extraction: An aliquot of the clear supernatant is carefully removed and subjected to the QuEChERS extraction procedure. This typically involves extraction with acetonitrile.

-

Cleanup: The extract undergoes a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The choice of sorbents depends on the solvent matrix.

-

LC-MS/MS Analysis: The final extract is analyzed by LC-MS/MS. The compound is separated on a C18 column and detected using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: The concentration of the compound in the saturated solution is determined by comparing its peak area to a calibration curve prepared from certified reference standards.

pKa Determination

Due to the very low water solubility of this compound, traditional potentiometric or spectrophotometric pKa determination methods are challenging. Capillary electrophoresis (CE) is a powerful technique for determining the pKa of poorly soluble compounds.

Logical Relationship for pKa Determination via CE

Protocol:

-

Sample Preparation: A stock solution of the compound is prepared in an organic solvent miscible with water, such as methanol or acetonitrile.

-

Buffer Preparation: A series of background electrolytes (buffers) with varying pH values are prepared. For poorly soluble compounds, these buffers may contain a certain percentage of an organic co-solvent to ensure solubility.

-

Capillary Electrophoresis: The sample is injected into a capillary filled with a specific pH buffer. A high voltage is applied across the capillary, causing the charged species to migrate at a rate dependent on their charge-to-size ratio. The effective mobility of the compound is measured at each pH.

-

Data Analysis: The effective electrophoretic mobility is plotted against the pH of the buffer. The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound. For measurements in co-solvent systems, the aqueous pKa is typically determined by extrapolating the pKa values obtained at different co-solvent concentrations to 0% co-solvent.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, a key metabolite of the insecticide diafenthiuron. The provided data on its chemical identity, solubility, and predicted pKa, along with established experimental protocols for their determination, serve as a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development. A thorough understanding of these properties is fundamental for assessing its environmental impact and biological interactions.

References

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea (Diafenthiuron)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, a compound identified as the pro-insecticide Diafenthiuron. Contrary to initial hypotheses that might link a substituted phenylurea structure to anticancer activity, the primary mode of action for this molecule lies in the disruption of mitochondrial function in insects. This document details the metabolic activation of Diafenthiuron, its primary molecular target, the downstream cellular consequences, and toxicological data. Experimental protocols and visual diagrams of the key pathways are provided to facilitate a comprehensive understanding for researchers in toxicology, pest management, and related fields.

Introduction

This compound, commonly known as Diafenthiuron, is a thiourea-based pro-insecticide and acaricide. It is effective against a range of phytophagous pests, including mites, aphids, and whiteflies. Its unique mechanism of action, which differs from many common neurotoxic insecticides, makes it a valuable tool in pest resistance management programs. This guide will elucidate the conversion of Diafenthiuron to its active form and its subsequent inhibition of a critical mitochondrial enzyme, leading to pest mortality.

Mechanism of Action

The insecticidal activity of Diafenthiuron is not inherent to the parent molecule but is a result of its metabolic and photochemical conversion to a highly reactive carbodiimide derivative, 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylcarbodiimide (DFCD).[1][2][3] This activation is a key step in its mode of action.

Metabolic and Photochemical Activation

Diafenthiuron undergoes desulfuration to form its toxic carbodiimide metabolite. This conversion is facilitated by two primary mechanisms:

-

Photochemical Conversion: In the presence of sunlight, Diafenthiuron is converted to its active carbodiimide form.[4]

-

Metabolic Activation: Within the insect, cytochrome P450-dependent monooxygenases play a crucial role in the metabolic activation of Diafenthiuron to its carbodiimide derivative.[3]

Primary Molecular Target: Mitochondrial F₀-F₁ ATP Synthase

The primary molecular target of the active carbodiimide metabolite of Diafenthiuron is the mitochondrial F₀-F₁ ATP synthase, a critical enzyme complex responsible for ATP production.[5][6] The carbodiimide metabolite acts as an irreversible inhibitor of the F₀ subunit of ATP synthase.[1][2] The F₀ subunit forms the proton channel of the complex, and its inhibition blocks the translocation of protons, thereby uncoupling the proton motive force from ATP synthesis. This leads to a rapid depletion of cellular ATP.[6]

Downstream Cellular Effects

The inhibition of ATP synthase and the subsequent depletion of ATP trigger a cascade of downstream cellular events in insects, ultimately leading to paralysis and death.[1][7] Key downstream effects include:

-

Energy Depletion: The halt in ATP production leads to a severe energy crisis within the insect's cells.

-

Loss of Ion Homeostasis: ATP is essential for maintaining ion gradients across cellular membranes through the action of ion pumps. ATP depletion disrupts these gradients, leading to cellular dysfunction.

-

Paralysis: The lack of energy impairs muscle and nerve function, resulting in paralysis of the affected insect.[1][7]

-

Cell Death: Prolonged and severe ATP depletion can induce either necrosis or apoptosis, leading to widespread cell death and organismal mortality.[8]

Quantitative Data

The following tables summarize the available quantitative data regarding the toxicity of Diafenthiuron to various organisms.

| Parameter | Organism | Value | Reference |

| Acute Oral LD₅₀ | Rats | 2070 mg/kg | [4] |

| Acute Dermal LD₅₀ | Rats | >2000 mg/kg | [4] |

| Acute Inhalation LC₅₀ (4 hours) | Rats | 0.558 mg/L | [4] |

| Dietary LC₅₀ (8 days) | Bobwhite quail | >1500 mg/kg diet | [4] |

| Dietary LC₅₀ (8 days) | Mallard ducks | >1500 mg/kg diet | [4] |

| LC₅₀ (96 hours) | Fish | Very high toxicity (e.g., 1.3 ppb for catfish) | [9] |

| EC₅₀ (48 hours) | Daphnia | 0.15 ppb | [9] |

| LD₅₀ (48 hours, oral) | Bees | 2.1 µ g/bee | [4] |

| LD₅₀ (48 hours, contact) | Bees | 1.5 µ g/bee | [4] |

| LC₅₀ (14 days) | Earthworms | >1000 mg/kg soil | [4] |

| 24-hour LC₅₀ | Silkworm (Bombyx mori) | 0.36 g/L | [10] |

Table 1: Toxicological Data for Diafenthiuron.

| Treatment | ATP Synthase Activity | Reference |

| 0.05 mg/L Diafenthiuron | Significantly reduced | [6] |

| 0.10 mg/L Diafenthiuron | Further reduced | [6] |

Table 2: Effect of Diafenthiuron on ATP Synthase Activity.

Experimental Protocols

This section provides an overview of key experimental protocols that can be employed to study the mechanism of action of Diafenthiuron.

Measurement of Mitochondrial ATP Synthase Activity

Objective: To quantify the inhibitory effect of Diafenthiuron's active metabolite on ATP synthase activity.

Principle: The activity of ATP synthase can be measured by monitoring either ATP synthesis or ATP hydrolysis (the reverse reaction). A common method involves coupling the production of ADP (from ATP hydrolysis) to the oxidation of NADH, which can be measured spectrophotometrically as a decrease in absorbance at 340 nm.

Protocol Outline:

-

Isolation of Mitochondria: Isolate mitochondria from the target insect tissue (e.g., flight muscle) by differential centrifugation.

-

Preparation of Reaction Mixture: Prepare a reaction buffer containing substrates for the coupled enzyme assay (e.g., phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH) and the substrate for ATP synthase (ATP).

-

Activation of Diafenthiuron (if necessary): Since the carbodiimide is the active inhibitor, it should be used directly. If studying the metabolic activation, a pre-incubation of Diafenthiuron with a source of cytochrome P450 (e.g., insect microsomes) and NADPH may be necessary.

-

Measurement of Activity:

-

Add the isolated mitochondria to the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

To determine the specific inhibition by the carbodiimide, perform control reactions with and without the inhibitor.

-

The use of a known ATP synthase inhibitor, such as oligomycin, can be included as a positive control for inhibition of the F₀ subunit.[7]

-

In Vitro Metabolism by Cytochrome P450

Objective: To demonstrate the conversion of Diafenthiuron to its active carbodiimide metabolite by cytochrome P450 enzymes.

Principle: Insect microsomes, which are rich in cytochrome P450 enzymes, are incubated with Diafenthiuron in the presence of an NADPH-generating system. The formation of the carbodiimide metabolite is then detected and quantified, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol Outline:

-

Preparation of Insect Microsomes: Isolate microsomes from a relevant insect tissue (e.g., fat body or midgut) using ultracentrifugation.

-

Incubation:

-

Prepare an incubation mixture containing the insect microsomes, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and Diafenthiuron.

-

Incubate the mixture at an appropriate temperature for a defined period.

-

-

Extraction of Metabolites: Stop the reaction (e.g., by adding a solvent like acetonitrile) and extract the parent compound and its metabolites.

-

Analysis: Analyze the extracted samples by HPLC or LC-MS to identify and quantify the formation of the carbodiimide metabolite.

Insect Toxicity Bioassay

Objective: To determine the toxicity of Diafenthiuron to a target insect species.

Principle: A common method is the insecticide-coated vial (scintillation vial) bioassay, which assesses contact toxicity.

Protocol Outline:

-

Preparation of Vials: Coat the inside of glass scintillation vials with a solution of Diafenthiuron in a volatile solvent (e.g., acetone). Allow the solvent to evaporate completely, leaving a uniform residue of the insecticide.

-

Insect Exposure: Introduce a known number of insects into each treated vial and a control vial (coated with solvent only).

-

Observation: Record insect mortality at regular intervals (e.g., 12, 24, 48 hours).

-

Data Analysis: Calculate mortality percentages and, if different concentrations are tested, determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.[5][10][11]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Conclusion

This compound, or Diafenthiuron, operates through a well-defined mechanism of action that is distinct from many other classes of insecticides. Its efficacy relies on its conversion to a reactive carbodiimide metabolite, which then irreversibly inhibits the F₀ subunit of mitochondrial ATP synthase. This leads to a catastrophic energy depletion within the insect, resulting in paralysis and death. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the toxicology, biochemistry, and application of this important pest control agent. A thorough understanding of its mode of action is crucial for its effective and sustainable use in integrated pest management strategies.

References

- 1. Inhibition of ATP dephosphorylation by acaricides with emphasis on the anti-ATPase activity of the carbodiimide metabolite of diafenthiuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of diafenthiuron by microsomal oxidation: procide activation and inactivation as mechanisms contributing to selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. coromandel.biz [coromandel.biz]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. researchgate.net [researchgate.net]

- 7. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 8. Graded ATP depletion can cause necrosis or apoptosis of cultured mouse proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apvma.gov.au [apvma.gov.au]

- 10. researchgate.net [researchgate.net]

- 11. Selective toxicity of diafenthiuron to non-target organisms: honey bees, coccinellids, chelonus, earthworms, silkworms and fish [plantprotection.pl]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Phenylurea Derivatives

For Immediate Release

In a significant stride forward for medicinal chemistry and drug development, this whitepaper unveils the intricate world of novel phenylurea derivatives. The phenylurea scaffold has long been a cornerstone in the development of therapeutic agents, and recent advancements have unlocked a new wave of potent and selective molecules with diverse biological activities.[1] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the discovery, synthesis, and biological evaluation of these promising compounds.

The phenylurea core, a simple yet versatile chemical motif, is present in a number of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.[1][3] This guide will delve into specific examples of these derivatives, providing a clear roadmap from initial design and synthesis to biological characterization.

I. Synthesis of Phenylurea Derivatives: A Modular Approach

The synthesis of phenylurea derivatives is typically achieved through the reaction of a substituted aniline with an isocyanate.[1] This straightforward and robust reaction allows for the introduction of a wide variety of functional groups, enabling a systematic exploration of the structure-activity relationship (SAR).

A common synthetic strategy involves the following key steps:

-

Isocyanate Formation: A substituted aniline is reacted with a phosgene equivalent, such as triphosgene, to generate the corresponding isocyanate. This reaction is typically performed in an inert solvent like dichloromethane or toluene at a controlled temperature.[1]

-

Urea Formation: The in-situ generated or isolated isocyanate is then treated with a second substituted aniline in an aprotic solvent to yield the desired 1,3-disubstituted phenylurea derivative.[1]

This modular approach provides a high degree of flexibility in the design and synthesis of large libraries of phenylurea compounds for screening and optimization.

II. Biological Activities and Structure-Activity Relationships

The true power of the phenylurea scaffold lies in the diverse biological activities that can be achieved through targeted modifications. This section will explore some of the most promising therapeutic areas for these derivatives.

A. Anticancer Activity: Targeting Key Oncogenic Pathways

Diaryl ureas are a prominent class of anticancer agents, with several compounds, including the multi-kinase inhibitor Sorafenib, having received clinical approval.[2][4] Research has focused on developing novel derivatives with enhanced potency and selectivity against various cancer cell lines.

Table 1: Anticancer Activity of Selected Phenylurea Derivatives

| Compound ID | Target Cancer Cell Line(s) | IC50 (µM) | Reference |

| 1d-g (analogs) | C-RAF kinase | 0.10 (for 1e) | [2] |

| 3-haloacylamino phenylureas | 8 human tumor cell lines | 0.38 - 4.07 | [2] |

| N-(4-chlorophenylcarbamoyl)-4(4-(3,4-dichlorophenyl)piperazine-1-yl)pyridine-3-sulfonamide | Leukemia, colon cancer, melanoma | 13.6 - 14.9 | [2] |

| BO-1055 (diarylurea) | Human breast, colon, and prostate cancer xenografts | Potent therapeutic effect | [4] |

| 16i (N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivative) | FLT3-ITD-bearing MV4-11 cells | Potent | [5] |

The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl rings play a crucial role in determining the anticancer potency. For instance, in a series of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives, specific substitutions led to selective inhibition of class III receptor tyrosine kinases.[6]

B. Enzyme Inhibition: A Focus on Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the tryptophan metabolism pathway and a critical immunotherapeutic target in cancer.[7][8] Several phenylurea derivatives have emerged as potent and selective IDO1 inhibitors.

Table 2: IDO1 Inhibitory Activity of Phenylurea Derivatives

| Compound ID | IDO1 IC50 (µM) | TDO Inhibitory Activity | Reference |

| i12 | 0.1 - 0.6 | None | [7][8] |

| i23 | 0.1 - 0.6 | None | [7][8] |

| i24 | 0.1 - 0.6 | None | [7][8] |

| 3g (diphenylurea-linked 1,2,3-triazole) | 1.73 ± 0.97 | Not specified | [9] |

SAR studies on these IDO1 inhibitors indicated a strong preference for para-substitution on the phenyl ring.[7] While halogen and small alkyl groups at the para-position were well-tolerated, bulkier substituents led to a loss of activity.[7]

C. Other Biological Activities

Beyond cancer and enzyme inhibition, phenylurea derivatives have shown promise in other therapeutic areas:

-

Insecticidal Activity: A series of novel phenylurea derivatives have demonstrated potent insecticidal activity against various lepidopteran pests.[10][11][12]

-

Antibacterial Activity: Acetylenic-diphenylurea derivatives have shown efficacy against multidrug-resistant Gram-positive clinical isolates.[13]

-

Antihyperglycaemic Activity: Certain phenylurea derivatives have been evaluated for their potential in managing diabetes.[14][15]

-

Neuropeptide Y5 Receptor Antagonism: Trisubstituted phenylurea derivatives have been identified as potent antagonists of the NPY5 receptor, with potential applications in the treatment of obesity.[16]

III. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel phenylurea derivatives, based on established procedures.

A. General Synthesis of 1,3-Disubstituted Phenylureas

This protocol outlines a general procedure for the synthesis of 1,3-disubstituted phenylurea derivatives.

1. Preparation of Isocyanate:

-

To a solution of a substituted aniline in a dry solvent (e.g., dichloromethane or toluene), add a solution of triphosgene in the same solvent dropwise at 0 °C.[1]

-

Stir the reaction mixture at room temperature until the formation of the isocyanate is complete.[1] Monitor the reaction by IR spectroscopy for the appearance of the characteristic isocyanate peak around 2250-2275 cm⁻¹.[1]

2. Urea Formation:

-

Add the resulting isocyanate solution dropwise to a solution of another substituted aniline in a dry aprotic solvent (e.g., acetonitrile or DMF).[1]

-

Stir the reaction at room temperature or heat as required for several hours (typically 4-8 hours).[1]

-

Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]

B. IDO1 Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of phenylurea derivatives against the IDO1 enzyme.

-

Reagents and Materials: Human IDO1 enzyme, L-tryptophan, methylene blue, catalase, ascorbic acid, and potassium phosphate buffer.

-

Procedure:

-

Prepare a reaction mixture containing the IDO1 enzyme, catalase, and methylene blue in potassium phosphate buffer.

-

Add the test compound (phenylurea derivative) at various concentrations.

-

Initiate the reaction by adding L-tryptophan and ascorbic acid.

-

Incubate the reaction mixture at a controlled temperature.

-

Stop the reaction and measure the production of kynurenine, the product of tryptophan metabolism, using a suitable analytical method (e.g., HPLC or spectrophotometry).

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

IV. Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes involved in the discovery of novel phenylurea derivatives, the following diagrams illustrate key workflows and signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors [frontiersin.org]

- 10. Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and insecticidal activity of novel phenylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Expanding the structure–activity relationships of alkynyl diphenylurea scaffold as promising antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Biological activity screening of diisopropylphenyl compounds

A Technical Guide to the Biological Activity Screening of Diisopropylphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the screening methodologies and biological activities associated with diisopropylphenyl compounds. It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Introduction to Diisopropylphenyl Compounds

Diisopropylphenyl derivatives are a class of organic compounds characterized by a phenyl ring substituted with two isopropyl groups. The substitution pattern, most commonly 2,6-diisopropylphenyl, imparts unique steric and electronic properties that contribute to a diverse range of biological activities. Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic, is the most prominent member of this class and has been the subject of extensive research beyond its anesthetic properties. This has led to the exploration of a variety of diisopropylphenyl analogues for their therapeutic potential in oncology, inflammation, infectious diseases, and oxidative stress-related conditions.

Anticancer Activity

Diisopropylphenyl compounds, particularly derivatives of propofol, have demonstrated notable anticancer effects through the modulation of various signaling pathways, leading to the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various diisopropylphenyl and related compounds against different cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Propofol | A549 | Lung Cancer | Not specified, but shown to decrease phosphorylated ERK1/2 | [1] |

| Propofol | LoVo | Colorectal Cancer | Not specified, inhibits invasion via ERK1/2 | [1] |

| Propofol | Ovarian Cancer Cells | Ovarian Cancer | Not specified, suppresses invasion | [2] |

| Propofol | PANC-1 | Pancreatic Cancer | Not specified, suppresses invasion | [2] |

| Propofol Conjugate (with omega-3 fatty acids) | MDA-MB-231 | Breast Cancer | Not specified, induces apoptosis | [1] |

| 6-isopropylphthalazine (Hypothetical) | MDA-MB-436 | Breast Cancer | Not specified, proposed as PARP inhibitor | [3] |

| Ciprofloxacin (contains a diisopropylamine-like moiety) | MCF7 | Breast Cancer | 100 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.

Materials:

-

Diisopropylphenyl compound stock solution (in a suitable solvent like DMSO)

-

Cancer cell lines (e.g., A549, MCF7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the diisopropylphenyl compound in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Propofol and its derivatives have been shown to influence multiple signaling pathways critical for cancer progression.[2][5]

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a key regulator of cell proliferation and survival. Propofol has been observed to suppress the proliferation of certain cancer cells by inhibiting the phosphorylation of ERK.[2]

References

- 1. Mini Profile of Potential Anticancer Properties of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the Hypnotic Alkylphenol Derivative Propofol on Breast Cancer Progression. A Focus on Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Identification of natural products and FDA-approved drugs for targeting cancer stem cell (CSC) propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of propofol on cancer development and chemotherapy: Potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of tert-butylurea moiety in bioactive molecules

An In-depth Technical Guide on the Role of the Tert-Butylurea Moiety in Bioactive Molecules

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tert-butylurea moiety is a significant structural motif in modern medicinal chemistry, prized for the unique physicochemical properties it imparts to bioactive molecules. The sterically demanding tert-butyl group provides a valuable scaffold, influencing compound stability, lipophilicity, and target binding specificity.[1][2] This functionality is frequently incorporated into various drug candidates, particularly kinase inhibitors, to enhance potency and modulate pharmacokinetic profiles.[2][3] However, its presence can also introduce metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes, a critical consideration in the drug design process.[2][4] This guide provides a comprehensive overview of the synthesis, properties, and biological significance of the tert-butylurea moiety, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its role in drug development.

Introduction: The Tert-Butylurea Moiety in Medicinal Chemistry

The urea functionality is a cornerstone in drug design, capable of forming crucial hydrogen bond interactions with biological targets.[5] When combined with a tert-butyl group, the resulting N-tert-butylurea moiety offers a unique combination of steric bulk and hydrogen bonding capacity. The tert-butyl group, one of the most sterically demanding substituents in organic chemistry, can serve several key roles:[6]

-

Steric Shield: It can protect adjacent functional groups from enzymatic degradation, thereby increasing the metabolic stability of the molecule.[2]

-

Hydrophobic Interactions: Its non-polar nature allows it to occupy and interact with hydrophobic pockets within a protein's binding site, often leading to increased potency and specificity.[2]

-

Conformational Lock: The bulkiness of the group can restrict the rotational freedom of the molecule, locking it into a bioactive conformation.

These properties make the tert-butylurea scaffold a valuable tool for medicinal chemists aiming to optimize the drug-like properties of lead compounds.[1]

Physicochemical Properties and their Implications

The incorporation of a tert-butylurea group significantly modulates the physicochemical profile of a molecule. Understanding these changes is critical for predicting a compound's behavior in biological systems.

-

Lipophilicity: The tert-butyl group is highly lipophilic, which generally increases a compound's solubility in organic solvents and lipids.[6] This can enhance membrane permeability and blood-brain barrier penetration.[1] However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[6][7]

-

Solubility: While the tert-butyl group increases lipophilicity, the urea component provides hydrogen bonding donors and acceptors, which can contribute to aqueous solubility. The overall solubility of the molecule is a balance between these opposing characteristics.[5]

-

Metabolic Stability: The tert-butyl group is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8/9.[2][4] This metabolic vulnerability can lead to high clearance and a short half-life.[4] The primary metabolic route is often hydroxylation of one of the methyl groups, which can be followed by further oxidation to a carboxylic acid.[2]

Table 1: Physicochemical Properties of N-tert-Butylurea

| Property | Value | Reference |

| CAS Number | 1118-12-3 | [8][9] |

| Molecular Formula | C₅H₁₂N₂O | [8][9] |

| Molecular Weight | 116.16 g/mol | [8] |

| Melting Point | 178-182 °C | [8] |

| SMILES | CC(C)(C)NC(=O)N | [8][9] |

Synthesis of Tert-Butylurea Containing Molecules

The synthesis of N-tert-butylurea derivatives can be achieved through several established routes. A common method involves the reaction of an appropriate amine with an isocyanate.[5] Alternatively, tert-butylurea itself can be synthesized and then elaborated. A microwave-assisted synthesis route has been reported to achieve a 92% yield in 15 minutes at 150°C.[1]

A logical workflow for the synthesis and functionalization of tert-butylurea derivatives is illustrated below. This process typically starts with the formation of the core urea structure, followed by functionalization to generate a library of bioactive candidates for screening.

Caption: General workflow for synthesis and development of tert-butylurea compounds.

Role in Bioactive Molecules: Target Interactions

The tert-butylurea moiety is a versatile scaffold found in inhibitors of various enzyme classes.

Kinase Inhibitors

Kinases are a major class of drug targets, and the urea moiety is a well-established hinge-binding motif. The tert-butylurea group has been successfully incorporated into potent kinase inhibitors.

-

FLT3 Inhibitors: A series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives were developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[3] The tert-butyl group occupies a key hydrophobic pocket, contributing to the high potency. Compound 16i from this series led to complete tumor regression in a xenograft model at a dose of 60 mg/kg/day.[3]

-

ATM Kinase Inhibitors: The Ataxia Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response. Novel urea-based inhibitors have been designed where the urea group forms multiple interactions in an aspartate-rich region of the kinase domain.[10] Two lead compounds, 34 and 39 , demonstrated subnanomolar cellular activity with excellent selectivity and metabolic stability.[10]

The diagram below illustrates a simplified signaling pathway for FLT3 and the point of inhibition by a tert-butylurea-containing drug.

References

- 1. 1118-12-3(N-tert-Butylurea) | Kuujia.com [kuujia.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. (1,1-Dimethylethyl)urea | C5H12N2O | CID 14233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea is a chemical compound with potential biological activities. This technical guide provides a comprehensive overview of in silico modeling approaches and experimental protocols relevant to the investigation of this molecule. Due to the limited direct experimental data on this specific compound, this document focuses on a hypothesized mode of action as a urease inhibitor, a common target for urea derivatives. The methodologies described herein are widely applicable in drug discovery and computational chemistry for the characterization of novel chemical entities.

Compound Profile

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for its evaluation as a potential drug candidate.

| Property | Value | Source |

| Molecular Formula | C23H32N2O2 | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Molecular Weight | 368.51 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[3] |

| CAS Number | 136337-67-2 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | Solid | --INVALID-LINK--[1] |

| Purity | 97% | --INVALID-LINK--[1] |

| Melting Point | ~177°C (dec.) | --INVALID-LINK--[2], --INVALID-LINK--[3] |

In Silico Modeling: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a small molecule ligand with a protein target.

Hypothesized Target: Urease

Many urea and thiourea derivatives have been reported to be potent inhibitors of urease, a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.[4] Therefore, for the purpose of this guide, we will consider H. pylori urease as a potential target for this compound. The crystal structure of H. pylori urease can be obtained from the Protein Data Bank (PDB). A suitable structure for this study is PDB ID: 1E9Z.[5]

Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Detailed Protocol for Molecular Docking

1. Protein Preparation:

-

Objective: To prepare the urease protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Protocol:

-

Download the crystal structure of Helicobacter pylori urease (PDB ID: 1E9Z) from the RCSB Protein Data Bank.[5]

-

Open the PDB file in a molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera).

-

Remove all water molecules and heteroatoms that are not part of the protein or essential cofactors.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges to each atom of the protein (e.g., Gasteiger charges).

-

Define the binding site (grid box) around the active site of the enzyme. The active site of urease is characterized by the presence of two nickel ions.

-

Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

-

2. Ligand Preparation:

-

Objective: To generate a 3D structure of this compound and prepare it for docking.

-

Protocol:

-

Draw the 2D structure of the compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D structure.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

Define the rotatable bonds in the ligand.

-

Save the prepared ligand structure in the appropriate format (e.g., PDBQT).

-

3. Molecular Docking Simulation:

-

Objective: To perform the docking of the prepared ligand into the active site of the prepared protein.

-

Protocol:

-

Use a molecular docking program such as AutoDock Vina.

-

Specify the prepared protein and ligand files as input.

-

Define the grid box parameters to encompass the active site of the urease enzyme.

-

Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

-

Run the docking simulation.

-

4. Analysis of Results:

-

Objective: To analyze the docking results to predict the binding affinity and binding mode of the ligand.

-

Protocol:

-

Examine the output file from the docking simulation.

-

The binding affinity is typically reported in kcal/mol. A more negative value indicates a stronger predicted binding.

-

Visualize the predicted binding poses of the ligand within the protein's active site using a molecular graphics viewer.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

-

Experimental Protocols: In Vitro Urease Inhibition Assay

To validate the in silico predictions, an in vitro enzyme inhibition assay is essential. The Berthelot method is a common and reliable colorimetric assay for measuring urease activity by quantifying ammonia production.[6]

Urease Inhibition Assay Workflow

The following diagram outlines the steps involved in a typical in vitro urease inhibition assay.

Detailed Protocol for In Vitro Urease Inhibition Assay

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

This compound (test compound)

-

Thiourea or Acetohydroxamic acid (positive control)

-

Phenol reagent (Phenol and sodium nitroprusside)

-

Alkaline hypochlorite reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of urease, urea, test compound, and positive control in the appropriate buffer or solvent (e.g., DMSO for the compounds).

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add buffer, a specific concentration of the test compound solution, and urease solution.

-

Positive control wells: Add buffer, a concentration of the positive control solution known to inhibit urease, and urease solution.

-

Negative control (100% activity) wells: Add buffer, solvent control (e.g., DMSO), and urease solution.[7]

-

Blank wells: Add buffer and urea solution, but no urease.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Incubate the plate at 37°C for a short period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.[8]

-

-

Initiation of Enzymatic Reaction:

-

Add urea solution to all wells to start the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

-

Color Development (Berthelot Reaction):

-

Stop the enzymatic reaction by adding the phenol reagent to each well.

-

Add the alkaline hypochlorite reagent to each well.

-

Incubate the plate at room temperature for a period (e.g., 30 minutes) to allow for color development.[6]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of approximately 630 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_neg_control - Abs_blank)] x 100

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

-

Conclusion

This technical guide outlines a systematic approach for the in silico modeling and experimental evaluation of this compound, with a focus on its potential as a urease inhibitor. The detailed protocols for molecular docking and in vitro enzyme assays provide a solid framework for researchers to investigate the biological activity of this and other novel compounds. The integration of computational and experimental methods is a powerful strategy in modern drug discovery, enabling the efficient identification and characterization of promising therapeutic agents.

References

- 1. [1-tert-Butyl-3-(2,6-diisopropyl-4-phenoxyphenyl) Urea [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. rcsb.org [rcsb.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

Spectroscopic Characterization of Novel Phenylurea Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylurea derivatives represent a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery and development. The robust and unambiguous characterization of novel phenylurea compounds is paramount for establishing structure-activity relationships and ensuring the quality and reproducibility of biological data. This technical guide provides a comprehensive overview of the key spectroscopic techniques employed for the structural elucidation of these compounds, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation guidelines, and structured data presentation formats are provided to assist researchers in their characterization workflow. Furthermore, this guide illustrates a potential signaling pathway inhibited by a novel phenylurea compound and a typical experimental workflow for its characterization using Graphviz diagrams.

Introduction to Phenylurea Compounds

Phenylurea compounds are characterized by a urea functional group substituted with at least one phenyl ring. They are prevalent in medicinal chemistry due to their ability to form hydrogen bonds and participate in various biological interactions. Many phenylurea derivatives have been developed as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival, such as Receptor Tyrosine Kinase (RTK) pathways.[1] Their applications also extend to herbicides and other agrochemicals.[2][3] The synthesis of phenylurea derivatives can be achieved through several methods, a common one being the reaction of an aniline with an isocyanate.[4][5] Given their therapeutic potential, the precise structural confirmation of newly synthesized phenylurea analogues is a critical step in the drug development process.

Experimental Workflow for Spectroscopic Characterization

The systematic characterization of a novel phenylurea compound typically follows a logical progression of spectroscopic analyses to confirm its identity, purity, and structure.

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: A small amount of the solid phenylurea compound (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet or salt plate with the sample is then placed in the sample holder of the FT-IR spectrometer.

-

Spectral Range: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the phenylurea molecule.

Key Vibrational Frequencies:

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3450 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Urea) | Stretching (Amide I) | 1700 - 1650 |

| N-H (Amide) | Bending (Amide II) | 1620 - 1520 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N (Amide) | Stretching | 1300 - 1200 |

Note: The exact positions of the peaks can be influenced by hydrogen bonding and the electronic effects of substituents on the phenyl ring.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

3.2.1. ¹H NMR Spectroscopy

Methodology:

-

Sample Preparation: 5-10 mg of the phenylurea compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[9] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer, and after locking and shimming, the ¹H NMR spectrum is acquired.[9]

-

Data Analysis: The spectrum is analyzed for chemical shifts (δ), integration (number of protons), and multiplicity (splitting patterns) of the signals.

3.2.2. ¹³C NMR Spectroscopy

Methodology:

-

Sample Preparation: 15-50 mg of the phenylurea compound is dissolved in a suitable deuterated solvent in an NMR tube.

-

Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Data Analysis: The chemical shifts of the carbon signals are analyzed to identify the different types of carbon atoms in the molecule.

Hypothetical NMR Data for a Novel Phenylurea Compound (N-(4-fluorophenyl)-N'-(3-methylphenyl)urea):

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 9.05 | s |

| 8.87 | s |

| 7.45 | m |

| 7.32 | s |

| 7.18 | t, J=8.0 Hz |

| 7.10 | m |

| 6.78 | d, J=7.6 Hz |

| 2.25 | s |

Note: s = singlet, d = doublet, t = triplet, m = multiplet. Coupling constants (J) are given in Hertz (Hz).[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its chemical formula and structure through fragmentation patterns.

Methodology:

-

Sample Preparation: A dilute solution of the phenylurea compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common technique for phenylurea compounds, as it is a soft ionization method that typically keeps the molecule intact.[10]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Hypothetical Mass Spectrometry Data for N-(4-fluorophenyl)-N'-(3-methylphenyl)urea:

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 245.1036 | 245.1039 |

| [M+Na]⁺ | 267.0855 | 267.0858 |

Note: High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.[10][12][13][14]

Signaling Pathway Inhibition by a Novel Phenylurea Compound

Many phenylurea derivatives function as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[1] A novel phenylurea compound could potentially target a receptor tyrosine kinase (RTK), thereby inhibiting downstream signaling.

Conclusion

The comprehensive spectroscopic characterization of novel phenylurea compounds is a cornerstone of modern drug discovery and chemical research. The synergistic use of FT-IR, NMR, and Mass Spectrometry provides a complete picture of the molecular structure, ensuring the integrity of subsequent biological and pharmacological evaluations. The protocols and data presentation formats outlined in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the efficient and accurate characterization of this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenylurea synthesis - chemicalbook [chemicalbook.com]

- 5. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ft-Ir, Ft-Raman and Computational Study of Phenylurea – Oriental Journal of Chemistry [orientjchem.org]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea (Compound X) as a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the methodologies for evaluating the potential of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, hereafter referred to as Compound X, as a kinase inhibitor. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The protocols outlined below describe standard in vitro and cell-based assays to characterize the inhibitory activity and cellular effects of novel small molecule inhibitors like Compound X.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of Compound X was assessed against a panel of protein kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based in vitro kinase assay. The results are summarized in the table below.

| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) (Control) |

| Kinase A | 25 | 8 |

| Kinase B | 350 | 12 |

| Kinase C | >10,000 | 25 |

| Kinase D | 15 | 5 |

| Kinase E | 800 | 18 |

Table 1: Inhibitory activity of Compound X against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to measure the in vitro potency of Compound X against a specific protein kinase by quantifying the amount of ATP consumed during the kinase reaction.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

ATP

-

Compound X

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of Compound X in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing.

-

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.

-

In a 96-well plate, add 2.5 µL of the serially diluted Compound X or DMSO (vehicle control) to each well.

-

Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay

This protocol is for determining the effect of Compound X on the viability and proliferation of cultured cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product.[1][2][3][4][5]

Materials:

-

Cultured cells (e.g., a cancer cell line)

-

Complete cell culture medium

-

Compound X

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[3]

-

96-well plates

-

CO2 incubator

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight in a CO2 incubator at 37°C to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Compound X in complete cell culture medium.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of Compound X or vehicle control (DMSO).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Data Acquisition:

Western Blotting for Kinase Signaling Pathway Analysis

This protocol is designed to analyze the effect of Compound X on the phosphorylation status of key proteins in a specific signaling pathway, for example, the MAPK/ERK pathway.

Materials:

-

Cultured cells

-

Compound X

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells and allow them to attach overnight.

-